FK 960

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

FK-960 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie :

Chemie: FK-960 wird als Forschungswerkzeug verwendet, um die cholinerge Neurotransmission und ihre Auswirkungen auf den zerebralen Blutfluss zu untersuchen.

Biologie: FK-960 wird in biologischen Studien verwendet, um seine Auswirkungen auf die neuronale Signalübertragung und die synaptische Dichte zu untersuchen.

Medizin: FK-960 wird als potenzielle Behandlung von Demenz, Alzheimer-Krankheit, Schizophrenie und Gedächtnisverlust untersucht. Es hat sich gezeigt, dass es vielversprechend ist, kognitive Funktionen zu verbessern und die Reduktion des zerebralen Blutflusses umzukehren.

Industrie: FK-960 wird bei der Entwicklung neuer therapeutischer Wirkstoffe und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt.

Wirkmechanismus

FK-960 übt seine Wirkungen aus, indem es die cholinerge Neurotransmission verstärkt, was zu einer Erhöhung des zerebralen Blutflusses führt. Es wirkt auf Cholinesterase-Enzyme, insbesondere Acetylcholinesterase, um die Freisetzung von Acetylcholin zu verstärken. Dieser Neurotransmitter spielt eine entscheidende Rolle bei kognitiven Funktionen und Gedächtnis. Die Wirkung von FK-960 ist nicht von der nicht-glutamatergen Neurotransmission abhängig, was auf seine Spezifität für cholinerge Pfade hindeutet .

Wirkmechanismus

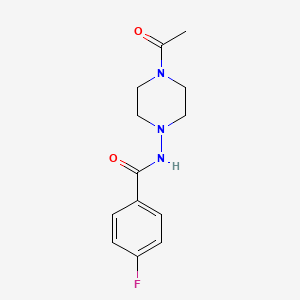

FK 960, also known as N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide, is a compound that has been investigated for use in the treatment of dementia, Alzheimer’s disease, schizophrenia, schizoaffective disorders, and memory loss .

Target of Action

It has been suggested that this compound may bind to quinone oxidoreductase 2 (qr2) and pyridoxal kinase (pk), inhibiting their over-expression and over-phosphorylation respectively .

Mode of Action

It is suggested that this compound binding to QR2 and PK inhibits the over-expression of QR2, which can disturb memory formation at the cortex, and the over-phosphorylation of the microtubule-associated Tau protein, which accumulates at neurofibrillary tangles in the brains of Alzheimer’s disease patients .

Biochemical Pathways

This compound appears to influence the production of glial cell line-derived neurotrophic factor (GDNF) in cultured rat astrocytes. This compound (100nM) increased mRNA and protein levels of GDNF . This compound stimulated the phosphorylation of mitogen-activated protein/extracellular signal-regulated kinase (ERK) without any effect on the phosphorylation of p38 and c-Jun N-terminal kinase . This compound also increased the levels of c-Fos and the phosphorylation of cAMP responsive element binding protein (CREB) .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Result of Action

This compound has been shown to ameliorate memory deficits in a variety of animal models of dementia in rats and monkeys, and also augments long-term potentiation (LTP) in the mossy fiber-CA3 pathway in guinea-pig hippocampal slices .

Biochemische Analyse

Biochemical Properties

FK 960 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to stimulate the phosphorylation of mitogen-activated protein/extracellular signal-regulated kinase (ERK) without any effect on the phosphorylation of p38 and c-Jun N-terminal kinase . This suggests that this compound may interact with these proteins and influence their activity.

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to increase mRNA and protein levels of glial cell line-derived neurotrophic factor (GDNF) in cultured rat astrocytes . This suggests that this compound influences cell function by impacting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its influence on gene expression. It has been found to increase the levels of c-Fos and the phosphorylation of cAMP responsive element binding protein (CREB) . These effects were inhibited by PD98059, an ERK kinase inhibitor, suggesting that this compound exerts its effects at the molecular level through these interactions .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, in guinea-pig hippocampal slices, this compound was found to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway . The dose-response curve was bell-shaped with a maximal augmentation at 10^-7 M .

Vorbereitungsmethoden

FK-960 kann durch zwei Hauptmethoden synthetisiert werden :

-

Acetylierungs- und Reduktionsmethode

Schritt 1: Acetylierung von 1-Nitrosopiperazin mit Acetylchlorid und Pyridin in Dioxan, um 1-Acetyl-4-Nitrosopiperazin zu erzeugen.

Schritt 2: Reduktion von 1-Acetyl-4-Nitrosopiperazin mit Zink und Essigsäure/Wasser, um 1-Acetyl-4-Aminopiperazin zu erhalten.

Schritt 3: Acylierung von 1-Acetyl-4-Aminopiperazin mit 4-Fluorbenzoylchlorid unter Verwendung von Triethylamin in Dichlormethan, um FK-960 zu erhalten.

-

Nitrosierungs- und Kondensationsmethode

Schritt 1: Nitrosierung von Piperazin mit Natriumnitrit und Salzsäure in Wasser, gefolgt von der Kondensation mit Benzyloxycarbonylchlorid unter Verwendung von Natriumhydroxid, um 1-(Benzyloxycarbonyl)-4-Nitrosopiperazin zu erzeugen.

Schritt 2: Reduktion von 1-(Benzyloxycarbonyl)-4-Nitrosopiperazin mit Zink und Essigsäure/Wasser, um das entsprechende Amin-Derivat zu erhalten.

Schritt 3: Acylierung des Amin-Derivats mit 4-Fluorbenzoylchlorid und Triethylamin in Dichlormethan, um N-(4-(Benzyloxycarbonyl)piperazin-1-yl)-4-fluorobenzamid zu erhalten.

Schritt 4: Entschützung mit Bromwasserstoffsäure in Essigsäure, um N-(1-Piperazinyl)-4-fluorobenzamid zu erhalten.

Schritt 5: Acetylierung mit Essigsäureanhydrid und Natriumhydroxid in Wasser, um FK-960 zu produzieren.

Analyse der chemischen Reaktionen

FK-960 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: FK-960 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können FK-960 in seine reduzierten Formen umwandeln.

Substitution: FK-960 kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Fluorobenzamid-Teils.

Acylierung: FK-960 kann acyliert werden, um Derivate mit verschiedenen Acylgruppen zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Acetylchlorid, Pyridin, Zink, Essigsäure, Natriumnitrit, Salzsäure, Benzyloxycarbonylchlorid, Natriumhydroxid, Triethylamin, Dichlormethan, Bromwasserstoffsäure und Essigsäureanhydrid .

Analyse Chemischer Reaktionen

FK-960 undergoes various chemical reactions, including:

Oxidation: FK-960 can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert FK-960 into its reduced forms.

Substitution: FK-960 can undergo substitution reactions, particularly involving the fluorobenzamide moiety.

Acylation: FK-960 can be acylated to form derivatives with different acyl groups.

Common reagents used in these reactions include acetyl chloride, pyridine, zinc, acetic acid, sodium nitrite, hydrochloric acid, benzyloxycarbonyl chloride, sodium hydroxide, triethylamine, dichloromethane, hydrobromic acid, and acetic anhydride .

Vergleich Mit ähnlichen Verbindungen

FK-960 ist einzigartig in seiner Fähigkeit, die cholinerge Neurotransmission zu verstärken und die Reduktion des zerebralen Blutflusses umzukehren. Ähnliche Verbindungen umfassen:

Donepezil: Ein weiterer Cholinesterase-Hemmer, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.

Rivastigmin: Ein Cholinesterase-Hemmer, der die cholinerge Neurotransmission verstärkt.

Galantamin: Ein Cholinesterase-Hemmer mit ähnlichen kognitionsfördernden Wirkungen.

Im Vergleich zu diesen Verbindungen hat FK-960 eine einzigartige Fähigkeit gezeigt, die durch sensorische Stimulation aufgehobenen Reaktionen des zerebralen Blutflusses wiederherzustellen .

Eigenschaften

IUPAC Name |

N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOKQKWTUYYVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158424 | |

| Record name | FK 960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133920-70-4 | |

| Record name | FK 960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FK-960 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FK 960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FK-960 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MMJ100ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

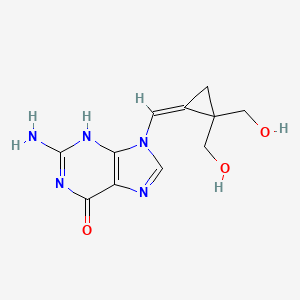

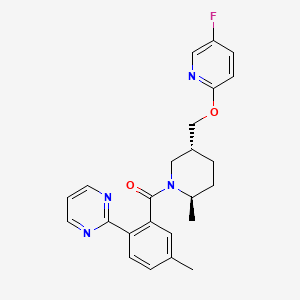

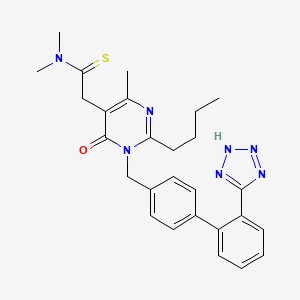

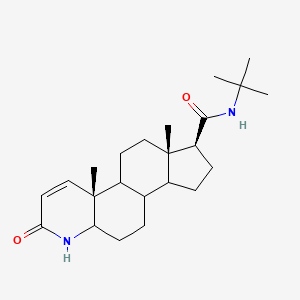

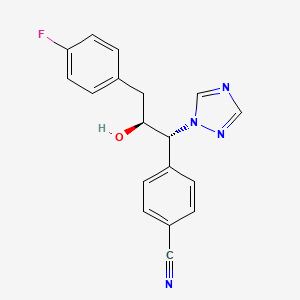

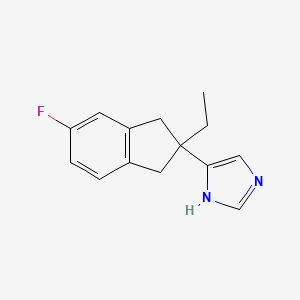

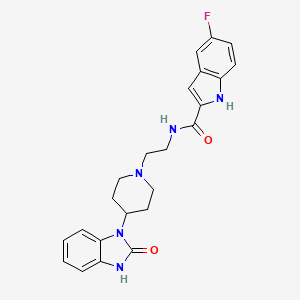

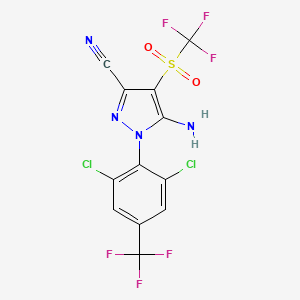

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.